molecular formula C11H15NO3 B3945901 6-[(allylamino)carbonyl]-3-cyclohexene-1-carboxylic acid CAS No. 194482-48-9

6-[(allylamino)carbonyl]-3-cyclohexene-1-carboxylic acid

Cat. No. B3945901
CAS RN: 194482-48-9
M. Wt: 209.24 g/mol
InChI Key: WOVNLQWKGISOPF-UHFFFAOYSA-N
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Description

6-[(allylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, also known as ACC, is a key intermediate in the biosynthesis of the amino acid L-methionine. It is an important molecule in the field of biochemistry as it is involved in the regulation of the metabolic pathways of various organisms.

Mechanism of Action

The mechanism of action of 6-[(allylamino)carbonyl]-3-cyclohexene-1-carboxylic acid involves the inhibition of the enzyme cystathionine gamma-lyase (CGL), which is involved in the breakdown of cystathionine to cysteine and alpha-ketobutyrate. This compound acts as a competitive inhibitor of CGL, preventing the breakdown of cystathionine and leading to an accumulation of homocysteine. This accumulation of homocysteine then stimulates the biosynthesis of L-methionine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of L-methionine in plants, leading to improved growth and development. In humans, this compound has been shown to increase the levels of homocysteine, which has been linked to an increased risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[(allylamino)carbonyl]-3-cyclohexene-1-carboxylic acid in lab experiments is that it is relatively easy to synthesize. It is also a stable molecule that can be stored for long periods of time. However, one limitation of using this compound is that it is a potent inhibitor of CGL, which can lead to the accumulation of toxic levels of homocysteine.

Future Directions

There are several future directions for the study of 6-[(allylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the physiological effects of this compound in different organisms, including humans. Finally, there is a need for further research into the mechanism of action of this compound, particularly in relation to its effects on the biosynthesis of L-methionine.

Scientific Research Applications

6-[(allylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has been extensively studied for its role in the biosynthesis of L-methionine. It is a key intermediate in the pathway that converts homocysteine to methionine. This pathway is essential for the growth and development of many organisms, including plants and bacteria.

properties

IUPAC Name

6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h2-4,8-9H,1,5-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVNLQWKGISOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CC=CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325696
Record name 6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

194482-48-9
Record name 6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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